[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Drug-likeness screening Lead optimization Physicochemical property filtering

CAS 1114886-13-3, [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, is a fully oxidized 1,4-benzothiazine-1,1-dioxide derivative bearing a 2-benzoyl and an N-(3,5-dimethoxyphenyl) substitution pattern (molecular formula C23H19NO5S, molecular weight 421.47 g/mol, XLogP3 = 4.1, topological polar surface area = 81.3 Ų). The 1,4-benzothiazine-1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives reported to exhibit antibacterial, antifungal, antioxidant, antihypertensive, anticancer, anti-inflammatory, and antimalarial activities.

Molecular Formula C23H19NO5S
Molecular Weight 421.47
CAS No. 1114886-13-3
Cat. No. B2558862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
CAS1114886-13-3
Molecular FormulaC23H19NO5S
Molecular Weight421.47
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C23H19NO5S/c1-28-18-12-17(13-19(14-18)29-2)24-15-22(23(25)16-8-4-3-5-9-16)30(26,27)21-11-7-6-10-20(21)24/h3-15H,1-2H3
InChIKeyUZOWSCDSGWRAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1114886-13-3: Procurement-Ready Profile of a 1,4-Benzothiazine-1,1-Dioxide Research Compound


CAS 1114886-13-3, [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, is a fully oxidized 1,4-benzothiazine-1,1-dioxide derivative bearing a 2-benzoyl and an N-(3,5-dimethoxyphenyl) substitution pattern (molecular formula C23H19NO5S, molecular weight 421.47 g/mol, XLogP3 = 4.1, topological polar surface area = 81.3 Ų) [1]. The 1,4-benzothiazine-1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives reported to exhibit antibacterial, antifungal, antioxidant, antihypertensive, anticancer, anti-inflammatory, and antimalarial activities [2]. The compound is commercially available from multiple research chemical suppliers, typically at ≥95% purity, and is primarily utilized as a synthetic intermediate, a computational screening candidate, and a structural tool compound for structure–activity relationship (SAR) investigations within the broader benzothiazine dioxide chemical space.

Why Analogs of CAS 1114886-13-3 Cannot Be Assumed Interchangeable in 1,4-Benzothiazine-1,1-Dioxide Research


Although multiple 1,4-benzothiazine-1,1-dioxide analogs with structural similarities to CAS 1114886-13-3 are commercially available — including [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone (CAS 1114850-64-4, MW 451.49), (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS 1114853-26-7, MW 481.52), and [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone — they cannot be assumed interchangeable. The 2-position benzoyl substituent identity (phenyl vs. substituted phenyl) determines electronic distribution, steric environment, and hydrogen-bonding capacity, all of which directly impact molecular recognition at biological targets [1]. Similarly, the 4-position N-aryl substituent pattern governs conformational preferences and target-binding geometry. Evidence from structurally related 1,4-benzothiazine-1,1-dioxide series shows that modest substituent changes can produce substantial differences in computed binding affinities and predicted pharmacokinetic properties [1]. Substitution without explicit comparative data therefore risks compromising experimental reproducibility and invalidating SAR conclusions.

Quantitative Differentiation Evidence for CAS 1114886-13-3 Against Structurally Proximal Analogs


Molecular Weight Differentiation of CAS 1114886-13-3 Against 4-Methoxy and 3,4-Dimethoxy Benzoyl Analogs

Compared with the 4-methoxyphenyl analog CAS 1114850-64-4 and the 3,4-dimethoxyphenyl analog CAS 1114853-26-7, CAS 1114886-13-3 possesses the lowest molecular weight (421.47 vs. 451.49 and 481.52 g/mol, respectively) and the fewest hydrogen bond acceptors (6 vs. 7 and 8) [1]. This translates to greater compliance with oral drug-likeness guidelines: CAS 1114886-13-3 falls under the Lipinski MW cutoff of 500 Da with a margin of 78.5 Da, whereas the 3,4-dimethoxy analog approaches the threshold with a margin of only 18.5 Da [1]. In fragment-based and ligand-efficiency-driven programs, lower MW with preserved scaffold integrity is a selection advantage [2].

Drug-likeness screening Lead optimization Physicochemical property filtering

XLogP3 Lipophilicity Differentiation of CAS 1114886-13-3 Versus Methoxy-Substituted Benzoyl Analogs

The predicted lipophilicity (XLogP3 = 4.1) of CAS 1114886-13-3 is substantially higher than that of the 4-methoxy analog (XLogP3 ~3.5, estimated from the addition of a methoxy group to the benzoyl ring) and the 3,4-dimethoxy analog (XLogP3 ~3.2) [1]. An increase of approximately 0.6–0.9 log units corresponds to a roughly 4- to 8-fold increase in the calculated octanol–water partition coefficient, which in turn predicts enhanced passive membrane permeability [2].

Lipophilicity optimization ADME prediction Permeability screening

CK2 Kinase Computational Binding Affinity Differentiation of 1,4-Benzothiazine-1,1-Dioxide Scaffold Members

In a 2024 molecular docking study of eight 1,4-benzothiazine-1,1-dioxide derivatives (4a–d and 5a–d) against human kinase CK2, compound 4c exhibited the highest binding affinity among the series, while compounds 5a–5d showed measurable but comparatively lower affinities [1]. Although the exact binding affinity of CAS 1114886-13-3 has not been experimentally determined, the class-level inference is clear: the 2-position substituent identity is a critical determinant of CK2 binding affinity, and the unsubstituted 2-benzoyl group in CAS 1114886-13-3 represents a distinct pharmacophoric surface from the benzylidene and bis-oxo patterns present in the studied series [1].

Kinase inhibitor screening CK2 inhibition Molecular docking Cancer therapeutics

Positional Selectivity of the 1,4-Benzothiazine-1,1-Dioxide Scaffold Versus 1,2-Benzothiazine-1,1-Dioxide NSAID Pharmacophores

The 1,4-benzothiazine-1,1-dioxide scaffold of CAS 1114886-13-3 is constitutionally isomeric with the 1,2-benzothiazine-1,1-dioxide core found in the clinically approved NSAIDs piroxicam and meloxicam [1]. This scaffold isomerism alters the spatial relationship between the sulfone group and the aromatic ring nitrogen, which is predicted to change hydrogen-bonding geometry with cyclooxygenase (COX) active sites [1]. In a 2014 study, select 1,2-benzothiazine-1,1-dioxide derivatives demonstrated anti-inflammatory activity (TNF-α, IL-8, MCP-1 suppression) superior to piroxicam at micromolar concentrations [2]. By contrast, 1,4-benzothiazine-1,1-dioxide derivatives, while structurally related, have been more frequently explored for kinase inhibition and antimicrobial applications rather than COX-targeted anti-inflammatory activity [3].

Scaffold hopping COX selectivity Anti-inflammatory drug design

Antimicrobial Activity of 1,4-Benzothiazine-1,1-Dioxide Derivatives Versus 1,2-Benzothiazine-1,1-Dioxide Antimicrobials

4H-1,4-Benzothiazine-1,1-dioxide derivatives have demonstrated moderate to high antibacterial and antifungal activity in standardized microbial assays [1]. Separately, in a 2020 evaluation of twenty 1,2-benzothiazine 1,1-dioxide derivatives, compound 6g exhibited the strongest antimicrobial potency (MIC = 0.00975 mg/mL) among series 6 compounds, and compounds 7d, 7f, and 7g achieved the lowest MICs in series 7, with all tested derivatives displaying lower MICs against Gram-positive bacteria than the commercial antiseptic povidone iodine (MIC range: 1.56–6.25 mg/mL) [2]. The specific MIC of CAS 1114886-13-3 has not been published; nevertheless, the scaffold-level antibacterial/antifungal activity of 1,4-benzothiazine-1,1-dioxides provides a foundation for differentiated antimicrobial screening relative to the more extensively characterized 1,2-benzothiazine-1,1-dioxide series [1][2].

Antimicrobial screening Antibacterial Antifungal MIC comparison

Synthetic Tractability and Derivatization Versatility of the Unsubstituted 2-Benzoyl Group

CAS 1114886-13-3 contains an unsubstituted 2-benzoyl phenyl ring, providing a chemically neutral handle for further functionalization via electrophilic aromatic substitution, metal-catalyzed cross-coupling, or carbonyl chemistry. By contrast, the more heavily substituted 2-(4-methoxybenzoyl) (CAS 1114850-64-4) and 2-(3,4-dimethoxybenzoyl) analogs (CAS 1114853-26-7) bear electron-donating methoxy groups that direct electrophilic substitution to specific positions and reduce the degrees of synthetic freedom . In parallel library synthesis, a single unsubstituted benzoyl precursor can theoretically yield a larger and more diverse product array than any pre-functionalized analog, increasing the per-gram return on procurement investment.

Synthetic intermediate Derivatization Parallel synthesis Chemical procurement

Procurement-Optimized Application Scenarios for CAS 1114886-13-3 Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Favorable Drug-Likeness Starting Points

CAS 1114886-13-3, with a molecular weight of 421.47 g/mol and XLogP3 = 4.1, falls comfortably within standard oral drug-likeness filters and offers a 30–60 g/mol advantage over its 4-methoxy and 3,4-dimethoxy benzoyl analogs [1]. In hit-to-lead and lead optimization campaigns where ligand efficiency metrics (e.g., LE, LLE) are selection criteria, procurement of CAS 1114886-13-3 as the unsubstituted benzoyl baseline provides more headroom for subsequent potency-enhancing substitutions without exceeding MW 500 or XLogP3 5 thresholds [2].

CK2 Kinase SAR Expansion: Mapping the 2-Benzoyl Pharmacophore

The 1,4-benzothiazine-1,1-dioxide scaffold has validated computational binding affinity toward human kinase CK2, with compound 4c identified as the strongest binder within a published series [1]. CAS 1114886-13-3 provides the 2-benzoyl substitution pattern that is structurally distinct from the published CK2-active congeners (which carry bis-oxo or 2-benzylidene groups). Procuring CAS 1114886-13-3 for molecular docking and biochemical CK2 inhibition assays directly extends SAR coverage around this validated target, enabling identification of novel binding modalities not represented in the existing dataset [1].

Scaffold-Hopping Studies Differentiating 1,4- from 1,2-Benzothiazine-1,1-Dioxide Pharmacology

The 1,4-benzothiazine-1,1-dioxide scaffold is constitutionally isomeric with the 1,2-benzothiazine-1,1-dioxide core of piroxicam and meloxicam NSAIDs [1]. Procuring CAS 1114886-13-3 for parallel biological profiling against both kinase and COX enzyme panels enables systematic scaffold-hopping studies. The goal is to decouple kinase-targeted activity from COX-1/COX-2 inhibition — a selectivity challenge particularly relevant for cancer therapeutics and chronic inflammation programs where COX inhibition introduces gastrointestinal or cardiovascular liability [2].

Parallel Library Synthesis Requiring a Maximally Versatile 2-Benzoyl Building Block

CAS 1114886-13-3 carries an unsubstituted 2-benzoyl phenyl ring that provides five chemically accessible aromatic C–H positions for diversification, compared with 3–4 positions for its methoxy-substituted analogs [1]. In parallel medicinal chemistry and diversity-oriented synthesis, procurement of the unsubstituted benzoyl variant maximizes the number of unique derivatives obtainable per gram of starting material, improving synthetic efficiency and reducing per-compound cost in library production [1].

Quote Request

Request a Quote for [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.